molecular formula C20H19FN4O4 B2741256 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1217027-93-4

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2741256
CAS RN: 1217027-93-4
M. Wt: 398.394
InChI Key: FBMBISPKYUVFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H19FN4O4 and its molecular weight is 398.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Compounds with the 1,2,4-oxadiazole moiety, especially those with fluorophenyl substitutions, have been studied for their antimicrobial properties. For instance, derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole have shown significant antimicrobial activity against a broad spectrum of bacterial and fungal strains. These compounds' effectiveness is notably enhanced by the presence of fluorine atoms, which play a crucial role in increasing antibacterial and antifungal potency (Parikh & Joshi, 2014).

Anti-inflammatory Activity

Another field of application for related compounds involves anti-inflammatory activities. Specifically, N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives have been synthesized and tested for their anti-inflammatory properties, showing significant activity in this area (Sunder & Maleraju, 2013).

Potential Anticancer Applications

Furthermore, certain fluorophenyl-containing compounds exhibit potential anticancer activities. For example, phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors with various 6,5-heterocycles, including fluorophenyl moieties, have been explored for their in vitro potency and in vivo efficacy, offering insights into developing new anticancer treatments (Stec et al., 2011).

Spectroscopic and Quantum Mechanical Studies

The benzothiazolinone acetamide analogs, including fluoro-substituted compounds, have been subjected to spectroscopic and quantum mechanical studies. These studies aim at understanding their electronic properties, non-linear optical (NLO) activity, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking efforts further explore these compounds' interaction with biological targets, such as cyclooxygenase 1 (COX1), indicating a broad spectrum of potential biomedical applications (Mary et al., 2020).

properties

IUPAC Name

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4/c21-14-7-5-13(6-8-14)18-23-19(29-24-18)16-4-1-9-25(20(16)27)12-17(26)22-11-15-3-2-10-28-15/h1,4-9,15H,2-3,10-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMBISPKYUVFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.